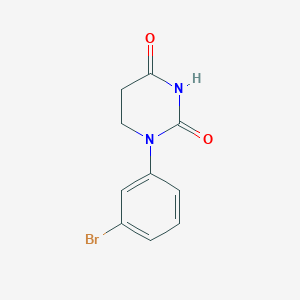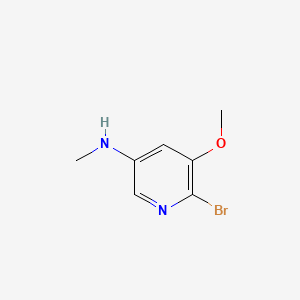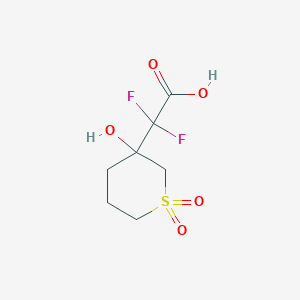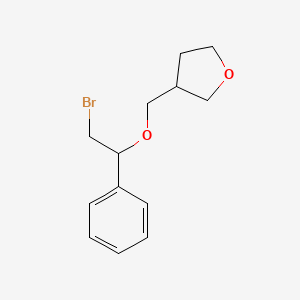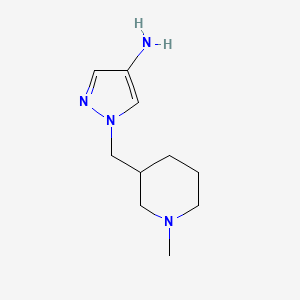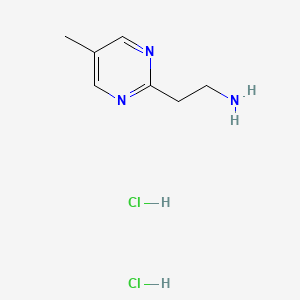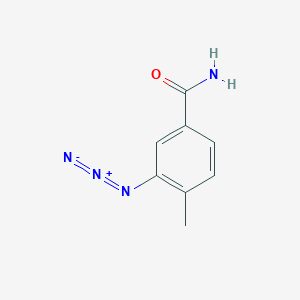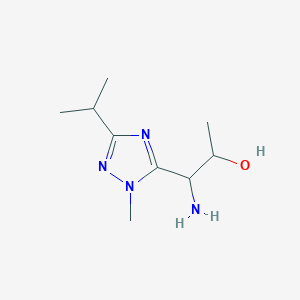
1-Amino-1-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol is a compound that belongs to the class of amino alcohols It features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-isopropyl-1-methyl-1h-1,2,4-triazole with epichlorohydrin, followed by the addition of ammonia to form the desired amino alcohol . Another method involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials, which undergo a series of reactions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-1-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Amino-1-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-Amino-1-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparación Con Compuestos Similares
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar structural features.
Imidazole derivatives: Compounds with a similar five-membered ring structure containing nitrogen atoms.
Triazole derivatives: Other compounds containing the triazole ring, such as 1,2,4-triazole.
Uniqueness
1-Amino-1-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol is unique due to its specific combination of functional groups and the presence of the triazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H18N4O |
|---|---|
Peso molecular |
198.27 g/mol |
Nombre IUPAC |
1-amino-1-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H18N4O/c1-5(2)8-11-9(13(4)12-8)7(10)6(3)14/h5-7,14H,10H2,1-4H3 |
Clave InChI |
BSXCRFMHWTZIGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C(=N1)C(C(C)O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


